molecular formula C21H24N6O2S B2986565 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide CAS No. 1226459-27-3

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide

Cat. No.: B2986565
CAS No.: 1226459-27-3
M. Wt: 424.52
InChI Key: DBIAUOWEELUPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide is a useful research compound. Its molecular formula is C21H24N6O2S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Research has been conducted on the synthesis of novel compounds derived from 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide and related structures. These compounds have shown potential as anti-inflammatory and analgesic agents. For instance, a study synthesized various heterocyclic compounds, including thiazolopyrimidines, which demonstrated significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and exhibited notable analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Applications

Another research focus is the antimicrobial properties of compounds derived from this compound. Studies have synthesized and evaluated various derivatives for their in vitro antibacterial and antifungal activities. Certain compounds showed excellent activity against bacterial strains like beta-Heamolytic streptococcus and Klebsiella pneumonia, and fungal strains such as Aspergillus flavus (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).

Hemolytic Activity and Antimicrobial Evaluation

The hemolytic activity and antimicrobial evaluation of derivatives are also a significant area of study. Some synthesized derivatives have shown activity against various microbial species, with specific compounds exhibiting potent antimicrobial properties. These findings indicate potential for further biological screening and application (Gul et al., 2017).

Radiochemistry and Imaging

In radiochemistry, derivatives of this compound have been used in the synthesis of selective radioligands for imaging translocator proteins with positron emission tomography (PET). These compounds have shown promising results in labelling with fluorine-18 for in vivo imaging (Dollé et al., 2008).

Synthesis of Heterocyclic Compounds

Additionally, the synthesis of heterocyclic compounds incorporating the this compound framework has been explored for various applications, including the development of anticonvulsant agents. These studies are significant for designing new therapeutics (Severina et al., 2020).

Broad-Spectrum Antifungal Agents

Research into broad-spectrum antifungal agents has also been conducted, with certain derivatives demonstrating fungicidal activity against Candida and Aspergillus species. These findings highlight the potential for developing new antifungal treatments (Bardiot et al., 2015).

Properties

IUPAC Name

2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2S/c1-14-11-15(2)23-20(22-14)26-21-25-17(13-30-21)12-19(28)24-16-3-5-18(6-4-16)27-7-9-29-10-8-27/h3-6,11,13H,7-10,12H2,1-2H3,(H,24,28)(H,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIAUOWEELUPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.